
4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
描述
“4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid” is a chemical compound. It is a derivative of pyrazole, which is a heterocyclic compound with a nitrogen-based hetero-aromatic ring structure . Pyrazoles are known for their biological and pharmacological activities .
Synthesis Analysis
The synthesis of pyrazolines, which are derivatives of pyrazole, has been described in the literature . In brief, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol (25 ml) in the presence of glacial acetic acid (0.05 ml) was refluxed for 7 hours .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can vary. For instance, a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, crystallizes in the centrocemetric space group P-1 with two rotomer molecules of the title compound in the asymmetric unit .Chemical Reactions Analysis
Pyrazole derivatives have been shown to exhibit a variety of chemical reactions. For example, azobenzenes, which can be integrated into photoswitchable materials, often exhibit extremely fast trans to cis isomerization, on the order of picoseconds .作用机制
4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid has been shown to act as an inhibitor of enzymes. It has been shown to bind to the active site of the enzyme and block its activity. This is due to its ability to form hydrogen bonds with the enzyme's active site. This binding blocks the enzyme's ability to catalyze its reaction and thus inhibits its activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. It has also been shown to inhibit the enzyme tyrosinase, which is involved in the regulation of melanin production. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize in high yields. This makes it cost effective and easy to use in experiments. However, it is important to note that this compound is a relatively new compound and therefore there is limited data available on its effects and potential toxicity.
未来方向
There are several potential future directions for 4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. Further research could be done to study the inhibition of other enzymes. Additionally, further research could be done to study the potential toxicity of this compound in different organisms. Finally, further research could be done to study the potential therapeutic applications of this compound.
科学研究应用
4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications. It has been used to study the inhibition of enzymes such as trypsin, chymotrypsin, and lipase. It has also been used to study the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. This compound has also been used to study the inhibition of the enzyme tyrosinase, which is involved in the regulation of melanin production.
安全和危害
属性
IUPAC Name |
4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-6-2-4-7(5-3-6)9-8(12)10(11(15)16)14-13-9/h2-5H,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLGXLJBSKMLSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


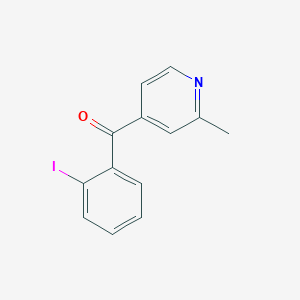
![2-(1H-1,3-benzodiazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide](/img/structure/B1440088.png)

![5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1440092.png)
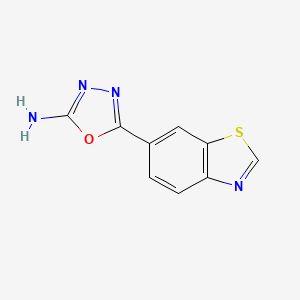
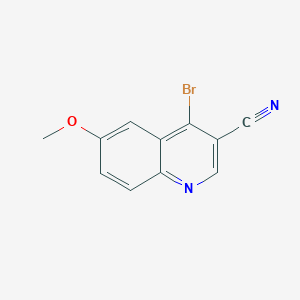
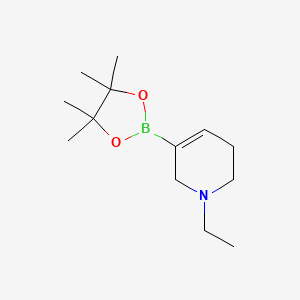

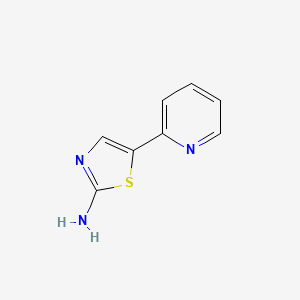

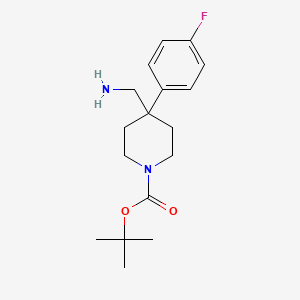
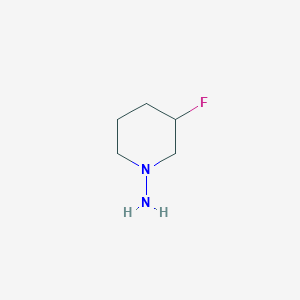
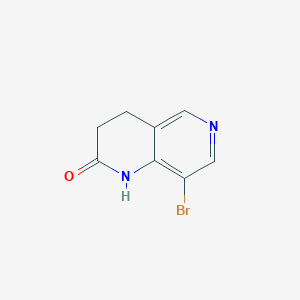
![1'-(Tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B1440110.png)
